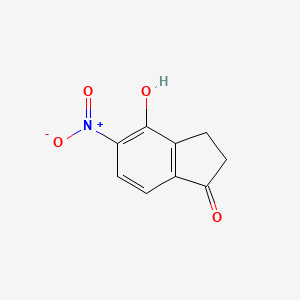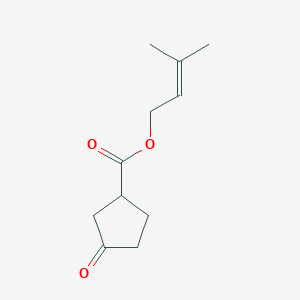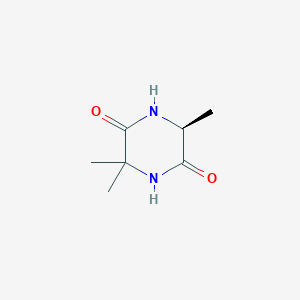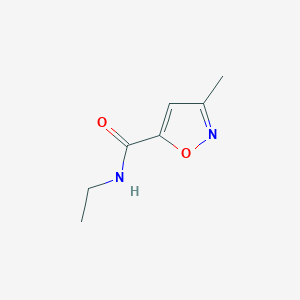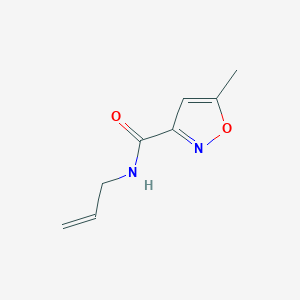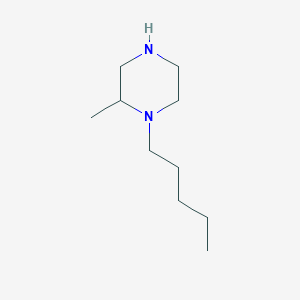
Quinoxalin-2-ylboronic acid
Vue d'ensemble
Description
Quinoxalin-2-ylboronic acid is a chemical compound with the molecular formula C8H7BN2O2 . It is commonly used in chemical reactions .
Synthesis Analysis
This compound can be synthesized through various methods. Recent advances in the synthesis and reactivity of quinoxaline have been reported, including the use of quinoxaline scaffolds for the design and development of numerous bioactive molecules . Another study discusses the synthesis of biologically and pharmaceutically active quinoline and its analogues .Molecular Structure Analysis
The molecular structure of this compound consists of a quinoxaline core with a boronic acid group attached . The molecular weight is 173.96400 .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can participate in C-3 arylation protocols with arylhydrazines and aryl boronic acids via free radical cross-coupling reactions . It can also undergo electro-oxidative C–H alkylation with organoboron compounds .Applications De Recherche Scientifique
Multifunctional Aldose Reductase Inhibitors
Quinoxalinone derivatives have been designed and synthesized as potent and selective inhibitors of aldose reductase (ALR2), targeting complications associated with diabetes. These compounds also exhibit strong antioxidant activities, suggesting their dual functionality in combating oxidative stress alongside ALR2 inhibition. This multifunctionality makes quinoxalinone-based compounds promising candidates for managing diabetic complications through both ALR2 inhibition and antioxidation (Qin et al., 2015).
Biosynthetic Pathways in Anticancer Compounds
Quinoxaline derivatives, such as quinoxaline-2-carboxylic acid (QXC) and 3-hydroxyquinaldic acid (HQA), are integral to the biosynthesis of echinomycin, a compound known for its anticancer activity. The detailed in vitro evidence supporting the biosynthetic pathway of QXC highlights the significance of quinoxaline derivatives in developing therapeutic agents against cancer (Zhang et al., 2013).
Fluorescent Quinoxalinylium Derivatives
The synthesis and structural characterization of a new quinoxalinylium derivative, showcasing potential as fluorophores, represents an innovative application of quinoxaline derivatives in material science. These compounds emit fluorescence, which can be harnessed in various scientific and technological applications, such as sensors and imaging tools (Koner & Ray, 2008).
Neuroprotective Agents
Quinoxalinedione analogs, such as 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), have been identified as potent and selective inhibitors of the non-NMDA glutamate receptor. These compounds offer neuroprotective properties against cerebral ischemia, suggesting their potential therapeutic application in neurodegenerative diseases and ischemic injuries (Sheardown et al., 1990).
Synthetic Approaches and Therapeutic Uses
Quinoxalines are highlighted for their pharmacological effects, including antifungal, antibacterial, antiviral, and antimicrobial activities. The review emphasizes the significance of quinoxaline derivatives in medicinal chemistry, particularly in drug development for treating cancerous cells, AIDS, and schizophrenia. This underscores the critical role of quinoxaline derivatives in addressing various health challenges (Khatoon & Abdulmalek, 2021).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
quinoxalin-2-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BN2O2/c12-9(13)8-5-10-6-3-1-2-4-7(6)11-8/h1-5,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZAMRPPXVOZTJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC2=CC=CC=C2N=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80668622 | |
| Record name | Quinoxalin-2-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80668622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
499769-90-3 | |
| Record name | B-2-Quinoxalinylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=499769-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoxalin-2-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80668622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Bromo-5-chloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1499489.png)





